molecular formula C24H24ClN5O3 B2567549 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(oxolan-2-yl)methyl]propanamide CAS No. 902923-24-4

3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(oxolan-2-yl)methyl]propanamide

Cat. No. B2567549
CAS RN: 902923-24-4
M. Wt: 465.94
InChI Key:
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Description

3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(oxolan-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C24H24ClN5O3 and its molecular weight is 465.94. The purity is usually 95%.
BenchChem offers high-quality 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(oxolan-2-yl)methyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(oxolan-2-yl)methyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

H1-Antihistaminic Activity

Studies have explored the synthesis and pharmacological evaluation of novel quinazolinone derivatives, demonstrating their potential as H1-antihistaminic agents. For example, Alagarsamy et al. (2007) synthesized a series of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and evaluated their in vivo H1-antihistaminic activity, finding some compounds offered significant protection against histamine-induced bronchospasm in guinea pigs with minimal sedative effects compared to chlorpheniramine maleate (Alagarsamy, Solomon, & Murugan, 2007).

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones was designed, synthesized, and evaluated for in vitro antitumor activity. Some derivatives showed significant broad-spectrum antitumor activity, potentially more potent than the positive control 5-FU. Molecular docking studies suggested their mechanism of action might involve inhibition of EGFR-TK and B-RAF kinase, indicating their application in cancer research (Al-Suwaidan et al., 2016).

Synthesis and Chemical Properties

Fathalla et al. (2007) detailed a convenient synthesis method for a variety of methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio) acetamido and propanamido alkanoate derivatives, which might exhibit H1-antihistamines activities with low sedative properties. These synthetic pathways underscore the versatility of quinazolinone derivatives in chemical research (Fathalla, Rayes, & Ali, 2007).

Antibacterial and Antifungal Activities

A study by Hassan (2013) synthesized new pyrazoline and pyrazole derivatives incorporating quinazolinone and evaluated their antibacterial and antifungal activities. The findings indicated significant antimicrobial properties against various pathogens, suggesting the potential of quinazolinone derivatives in developing new antimicrobial agents (Hassan, 2013).

properties

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O3/c25-17-9-7-16(8-10-17)15-29-23(32)19-5-1-2-6-20(19)30-21(27-28-24(29)30)11-12-22(31)26-14-18-4-3-13-33-18/h1-2,5-10,18H,3-4,11-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIYJALKMRDHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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